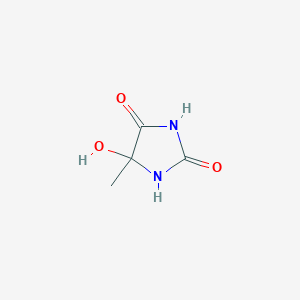

5-羟基-5-甲基乙内酰脲

描述

5-Hydroxy-5-methylhydantoin is a compound useful in organic synthesis . It is an oxidation product of 2′-deoxycytidine .

Synthesis Analysis

The synthesis of 5-Hydroxy-5-methylhydantoin involves biochemical and structural evidence for the irreversible entrapment of DNA glycosylases by 5-hydroxy-5-methylhydantoin, an oxidized thymine lesion . The preparation of 5-Hydroxy-5-methylhydantoin and its incorporation in synthetic oligonucleotides are described in the Supplementary Data .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-5-methylhydantoin is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .Chemical Reactions Analysis

The 5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) is a nucleobase lesion induced by the action of ionizing radiation on thymine residue in DNA . The hydrogen bonding base pairs involving 5-OH-5-Me-dHyd bound to the four bases in DNA: adenine (A), cytosine ©, guanine (G), and thymine (T) have been studied .Physical And Chemical Properties Analysis

The molecular formula of 5-Hydroxy-5-methylhydantoin is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .科学研究应用

DNA 损伤研究:5-HMH 核苷已被合成并插入寡脱氧核苷酸中,以研究由电离辐射引起的 DNA 损伤 (Guy, Dubet, & Teoule, 1993).

氧化 DNA 损伤的生物处理:研究表明,5-HMH 2'-脱氧核苷酸会异构化为各种异头,这可能会使氧化 DNA 损伤的生物处理复杂化 (Ali & Wagner, 2016).

DNA 修复和编码:插入 DNA 低聚物中的 5-HMH 核苷表现出较弱的不稳定性,表明在 DNA 修复和编码中具有潜在应用 (Gasparutto et al., 2000).

DNA 损伤修复:DNA N-糖苷酶可以有效修复 5-羟基乙内酰脲和 5-HMH 嘧啶损伤,从而可以防止诱变和细胞致死过程 (Gasparutto, Muller, Boiteux, & Cadet, 2009).

医学应用:包括 5-HMH 在内的 1-甲基乙内酰脲的衍生物已显示出显着的止咳、抗炎和抗 PM 2.5 急性肺炎活性 (Xu et al., 2019).

肾小管保护:内源性 5-HMH 可以保护肾小管免受异生素和缺氧/复氧引起的细胞损伤,尽管可能需要更高的浓度才能有效抑制 (Ienaga, Park, & Yokozawa, 2013).

血管保护:HMH 是肌酐的代谢产物,其中包括 5-HMH,它可以提供针对高葡萄糖水平和缓激肽诱导的变化的血管保护,可能通过其抗氧化特性减少血管损伤和重塑 (Ienaga, Sohn, Naiki, & Jaffa, 2014).

未来方向

属性

IUPAC Name |

5-hydroxy-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHZBFQVYOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905511 | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5-methylhydantoin | |

CAS RN |

10045-58-6 | |

| Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

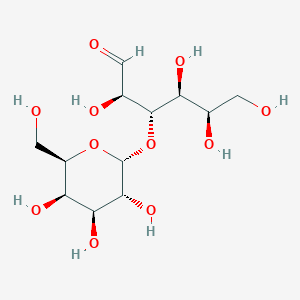

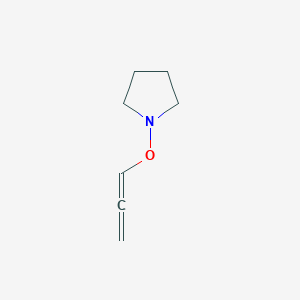

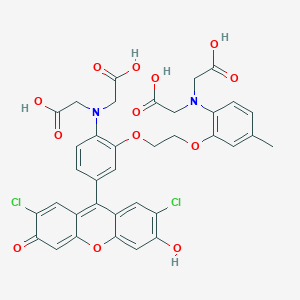

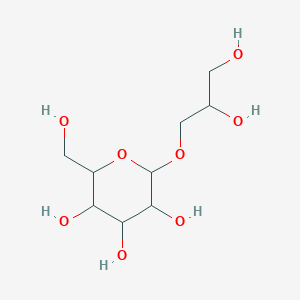

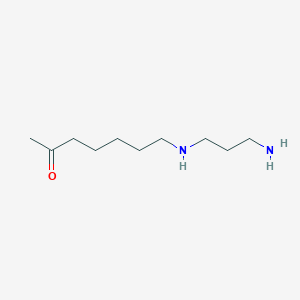

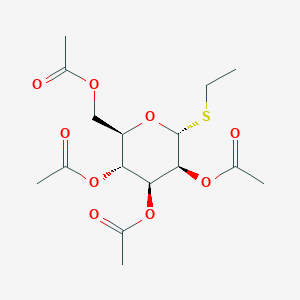

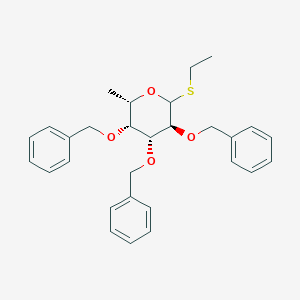

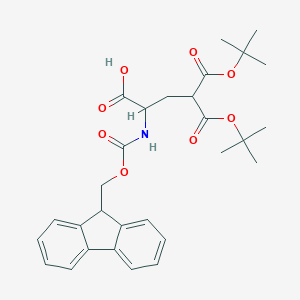

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

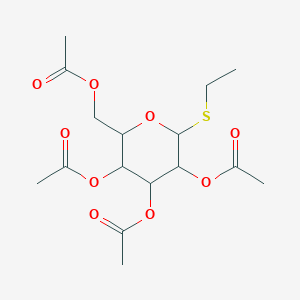

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)